molecular formula C12H14BrNO B2905928 3-Bromo-4-(piperidin-1-yl)benzaldehyde CAS No. 946749-04-8

3-Bromo-4-(piperidin-1-yl)benzaldehyde

Cat. No.: B2905928
CAS No.: 946749-04-8
M. Wt: 268.154
InChI Key: PYYGJBYCDYEZJS-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-1-yl)benzaldehyde: is an organic compound with the molecular formula C12H14BrNO. It features a benzaldehyde core substituted with a bromine atom at the 3-position and a piperidinyl group at the 4-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-(piperidin-1-yl)benzaldehyde: The synthesis typically begins with 4-(piperidin-1-yl)benzaldehyde. Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.

    Alternative Methods: Another method involves the direct bromination of 4-(piperidin-1-yl)benzaldehyde using a brominating agent such as bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of 3-Bromo-4-(piperidin-1-yl)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the bromination process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Bromo-4-(piperidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 3-Bromo-4-(piperidin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(piperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    4-(Piperidin-1-yl)benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring, which can alter its chemical properties and biological activity.

Uniqueness: 3-Bromo-4-(piperidin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a piperidinyl group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

3-bromo-4-piperidin-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYGJBYCDYEZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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